molecular formula C37H31NO3S B12508580 9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate

9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate

Cat. No.: B12508580
M. Wt: 569.7 g/mol
InChI Key: FEFWRXFCWGLFQX-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate is a complex organic compound with a molecular formula of C37H31NO3S. This compound is notable for its unique structure, which includes a fluorenylmethyl group and a triphenylmethylsulfanyl moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate is widely used in scientific research for various purposes:

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate involves its interaction with specific molecular targets. The fluorenylmethyl group acts as a bulky protecting group, preventing unwanted reactions at the amino acid site. The triphenylmethylsulfanyl group can participate in various chemical reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar compounds include:

These comparisons highlight the unique features of 9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate, particularly its triphenylmethylsulfanyl group, which provides distinct chemical properties and applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(1-oxo-3-tritylsulfanylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31NO3S/c39-24-30(38-36(40)41-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-42-37(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-24,30,35H,25-26H2,(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFWRXFCWGLFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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